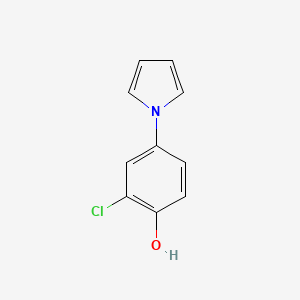

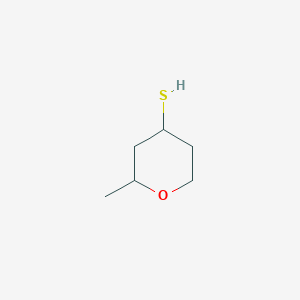

![molecular formula C26H24FN3O B2784896 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847396-01-4](/img/structure/B2784896.png)

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole derivatives, such as the one you mentioned, are important heterocyclic compounds with a wide range of applications in medicinal chemistry . They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives typically includes a benzene ring fused to an imidazole ring . The exact structure of the specific compound you mentioned would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can vary widely depending on the specific compound and the conditions. Generally, these compounds can undergo a variety of reactions due to the presence of the benzimidazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on the specific compound. Generally, these compounds are solid and highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The research focuses on the synthesis and evaluation of compounds with specific structural features, including benzimidazole and pyrrolidinone frameworks, for their potential biological activities. These compounds have been explored for their affinities and selectivities towards different biological targets, offering insights into their potential therapeutic applications:

Peripheral Benzodiazepine Receptor (PBR) Study : Fluoroethoxy and fluoropropoxy substituted compounds, including benzimidazole derivatives, were synthesized and found to have high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs). These compounds, upon radiolabeling with fluorine-18, showed promising biodistribution profiles in rats, suggesting their utility in imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Poly(ADP-ribose) Polymerase (PARP) Inhibitors : Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors, including compounds with the specified chemical structure, displayed excellent PARP enzyme potency and cellular potency. These efforts led to the identification of potent compounds with good oral bioavailability, crossing the blood-brain barrier, and demonstrating efficacy in cancer models (Penning et al., 2010).

Anticonvulsant and Antidepressant Activities : Pyrido[2,3-d]pyrimidine derivatives, as part of a series designed for potential anticonvulsant and antidepressant effects, were evaluated through various pharmacological tests. Certain compounds showed significant anticonvulsant activity, surpassing that of the reference drug carbamazepine, and potent antidepressant properties, suggesting their therapeutic potential in these areas (Zhang et al., 2016).

Mycobacterium tuberculosis GyrB Inhibitors : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase, showing promising results in antituberculosis activity and cytotoxicity profiles (Jeankumar et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O/c1-17-11-12-18(2)19(13-17)15-30-24-10-6-4-8-22(24)28-26(30)20-14-25(31)29(16-20)23-9-5-3-7-21(23)27/h3-13,20H,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYJLQLRAHCONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide](/img/structure/B2784814.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2784815.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2784817.png)

![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)

![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)

![6-(2-naphthyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2784833.png)